Product packaging for Copper stannate(Cat. No.:CAS No. 12019-07-7)

Copper stannate

Cat. No.: B076171
CAS No.: 12019-07-7
M. Wt: 230.25 g/mol
InChI Key: SANVPINBICRLAX-UHFFFAOYSA-N
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Description

Copper stannate (CuSnO₃) is an inorganic compound of significant interest in materials science research, primarily valued as a precursor for the synthesis of copper-doped tin oxide (SnO₂) semiconductors and advanced ceramic pigments. Its research utility stems from its ability to incorporate copper cations into the tin oxide lattice, which can modulate the electronic, optical, and catalytic properties of the resulting material. Researchers utilize this compound in the development of semiconducting metal oxide gas sensors, where its derivatives demonstrate enhanced sensitivity and selectivity towards specific analytes like carbon monoxide or ethanol. Furthermore, it serves as a critical starting material in the solid-state synthesis of blue-colored ceramic stains and pigments, where it provides excellent thermal stability and color consistency in glazes and porcelains. The compound's mechanism of action in these applications is based on its decomposition and subsequent integration into a host matrix, where the copper ions act as electron acceptors or catalytic sites, thereby altering electrical conductivity and facilitating surface redox reactions. This reagent is essential for investigations into novel functional materials, including transparent conducting oxides, photocatalysts, and electrode materials for energy storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuO3Sn B076171 Copper stannate CAS No. 12019-07-7

Properties

IUPAC Name

copper;dioxido(oxo)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.3O.Sn/q+2;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVPINBICRLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Sn](=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuO3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Copper Stannate Materials

Solution-Based Synthesis Routes

Solution-based synthesis provides a versatile platform for producing copper stannate materials with tailored morphologies, crystal structures, and properties. The choice of method significantly influences the final product's characteristics and potential applications.

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials. For copper stannates, this technique allows for the formation of well-defined crystalline structures directly or the synthesis of precursors that are later calcined.

Research has demonstrated the successful synthesis of perovskite CuSnO₃ using a hydrothermal approach. In one method, equimolar amounts of copper chloride (CuCl₂) and tin(IV) chloride (SnCl₄) are mixed with sodium hydroxide (B78521) (NaOH) and a surfactant. The resulting mixture is subjected to hydrothermal treatment, yielding cubic CuSnO₃ crystals with an average particle size of approximately 104.5 nm and a band gap of 3.16 eV. Similarly, SnO/CuSnO₃ nanocomposites have been fabricated via a single-step hydrothermal process.

Another application of this technique is the in situ growth of this compound nanoparticles on a substrate. For instance, Cu₂SnO₄ nanoparticles have been grown radially on nickel foam (NF) through a simple hydrothermal process. This binder-free electrode fabrication demonstrates the method's utility in creating complex, functional architectures. The hydrothermal method is also employed to synthesize precursors like copper tin hydroxide, which can then be thermally treated to form the desired this compound phase. The process is valued for its ability to produce crystalline phases at relatively low temperatures, often between 150°C and 250°C.

Table 1: Research Findings on Hydrothermal Synthesis of this compound

Target Compound Precursors Substrate Key Conditions Resulting Material Source(s)
CuSnO₃ CuCl₂, SnCl₄, NaOH None Hydrothermal treatment Cubic crystals, ~104.5 nm size, 3.16 eV band gap
Cu₂SnO₄ NPs Not specified Nickel Foam (NF) Simple hydrothermal approach Nanoparticles grown radially on NF
SnO/CuSnO₃ Not specified None Single-step hydrothermal Nanocomposite material

Co-precipitation Methods

Co-precipitation is a widely used technique for synthesizing multicomponent oxide materials. It involves the simultaneous precipitation of multiple cations from a solution through the addition of a precipitating agent, often a base to control pH. The resulting precipitate, typically a mixture of hydroxides or carbonates, is then washed, dried, and calcined to yield the final oxide material.

For this compound, this method often begins with the synthesis of a copper tin hydroxide precursor, such as CuSn(OH)₆. In a typical procedure, a copper salt like copper(II) chloride (CuCl₂·2H₂O) is dissolved in water, followed by the addition of an ammonium (B1175870) hydroxide solution to form a homogeneous solution. A tin source is then introduced, and the pH is carefully controlled to induce the co-precipitation of the hydroxide precursor. The resulting solid is subsequently calcined to form this compound, often as a mixture of CuO and SnO₂ phases.

Analogous co-precipitation methods have been used to create copper-doped stannates. For example, copper-doped zinc hydroxystannate (ZnSn(OH)₆) has been prepared from aqueous solutions of zinc chloride (ZnCl₂), copper chloride (CuCl₂), and sodium stannate (Na₂SnO₃), with sodium hydroxide added to adjust the pH to 8-9. Subsequent thermolysis of this precursor yields a copper-doped zinc stannate. Similarly, copper-doped calcium stannate (CaSnO₃) nanoparticles have been synthesized via co-precipitation, demonstrating the method's versatility.

Table 2: Research Findings on Co-precipitation Synthesis of Stannates

Target Compound Precursors Precipitating Agent Key Process Resulting Material Source(s)
CuSn(OH)₆ CuCl₂·2H₂O, Tin Source Ammonium Hydroxide Co-precipitation, followed by calcination Copper Tin Hydroxide nanoparticles
Cu-doped ZnSn(OH)₆ ZnCl₂, CuCl₂, Na₂SnO₃ NaOH Co-precipitation to pH 8-9, then thermolysis Cu-doped Zinc Stannate
Cu-doped CaSnO₃ Ca²⁺ source, Sn⁴⁺ source, Cu²⁺ source Not specified Co-precipitation Orthorhombic Cu-doped CaSnO₃ nanoparticles (40-49 nm)

Sol-Gel Processes

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a solution system (the 'sol') into a solid 'gel' phase. For this compound, this typically involves preparing a solution of copper and tin precursors, which undergoes hydrolysis and polycondensation reactions to form a colloidal suspension (sol) and then a gel. The gel is then dried and heat-treated (calcined) to produce the final amorphous or crystalline oxide.

A facile sol-gel process has been used to fabricate amorphous this compound (CuSnO₃) thin films. In this method, precursor solutions are prepared, often using metal chlorides or alkoxides in an alcohol solvent. The resulting sol can be deposited onto a substrate, such as fluorine-doped tin oxide (FTO) glass, by techniques like spin-coating. Subsequent annealing at a specific temperature, for example 500°C, leads to the formation of the amorphous CuSnO₃ film. It has been noted that annealing at higher temperatures (550°C and 600°C) can lead to phase separation, resulting in a mixture of tin dioxide (SnO₂) and copper(II) oxide (CuO). The sol-gel method is favored for its excellent control over material homogeneity and its low-temperature processing capabilities.

Table 3: Research Findings on Sol-Gel Synthesis of this compound

Target Compound Precursors Deposition Method Key Conditions Resulting Material Source(s)
Amorphous CuSnO₃ Metal chlorides/alkoxides Spin-coating on FTO/glass Annealing at 500°C Amorphous thin film with n-type behavior and ~2.3 eV band gap
SnO₂ + CuO Metal chlorides/alkoxides Spin-coating on FTO/glass Annealing at 550-600°C Phase mixture of SnO₂ and CuO

Electrochemical Deposition Approaches

Electrochemical deposition is a technique that uses an electric current to reduce dissolved metal cations to form a coherent coating onto a conductive substrate, which acts as the cathode. While often used for depositing pure metals or alloys, the principles can be applied to synthesize compound materials like oxides.

The co-electrodeposition of copper and tin is well-documented, primarily for forming bronze alloys. These processes often take place in an aqueous electrolytic bath containing a copper salt and a tin salt. A significant challenge is the large difference in the standard reduction potentials of Cu²⁺ and Sn²⁺. To overcome this, complexing agents and specific bath compositions are used. Alkaline stannate baths are common, containing ingredients such as copper cyanide (CuCN), an alkali metal stannate (e.g., potassium stannate, K₂SnO₃, or sodium stannate, Na₂SnO₃), an alkali cyanide, and an alkali hydroxide to maintain a high pH (>12.5).

By controlling parameters such as the electrolyte composition, pH, current density, and temperature (typically 110-160°F), it is possible to co-deposit copper and tin. While the direct electrochemical synthesis of a crystalline this compound oxide phase is less commonly reported, this method can be used to deposit precursor alloy films which can then be oxidized through subsequent thermal treatment in an oxygen-containing atmosphere to form the desired stannate compound.

Table 4: Typical Electrolyte Composition for Copper-Tin Co-Deposition

Ingredient Concentration Range (g/L) Purpose Source(s)
Copper Cyanide (CuCN) 10 - 70 Source of copper ions
Alkali Metal Stannate 15 - 90 Source of tin ions
Alkali Cyanide 60 - 120 Complexing agent
Alkali Hydroxide To pH > 12.5 Controls pH, maintains stability

Chemical Reduction Strategies

Chemical reduction involves the reduction of metal ions in a solution using a chemical reducing agent. This method is widely employed for the synthesis of metallic nanoparticles. While less common for the direct synthesis of ternary oxides like this compound, it represents a potential pathway.

The typical synthesis of copper nanoparticles via chemical reduction involves a copper salt, such as copper sulfate (B86663) (CuSO₄), a reducing agent like sodium borohydride (B1222165) (NaBH₄) or L-ascorbic acid, and a capping agent or stabilizer, such as starch or polyvinylpyrrolidone (B124986) (PVP), to control particle growth and prevent agglomeration. The reaction is often carried out in an aqueous medium under controlled temperature and pH.

To adapt this method for this compound, one could envision a two-step process where either copper or tin nanoparticles are synthesized first and then reacted with a precursor of the other metal. A more direct approach would be the co-reduction of a solution containing both copper and tin salts. The resulting metallic or alloyed nanoparticles could then be subjected to a controlled oxidation or calcination step to form the this compound phase. The specific parameters, including the choice of reducing agent and the molar ratios of the precursors, would be critical in determining the final composition and morphology of the product.

Table 5: General Components in Chemical Reduction for Nanoparticle Synthesis

Component Example Materials Role in Synthesis Source(s)
Metal Precursor Copper Sulfate (CuSO₄·5H₂O) Source of metal ions
Reducing Agent Sodium Borohydride (NaBH₄), L-ascorbic acid Reduces metal ions to metallic state
Capping/Stabilizing Agent Starch, Polyvinylpyrrolidone (PVP), Trisodium Citrate Controls particle size and prevents agglomeration
Solvent Water, Ethylene (B1197577) Glycol Reaction medium

Ionothermal Reaction Pathways

Ionothermal synthesis is a method that employs ionic liquids (ILs) as both the solvent and, in some cases, a structure-directing agent. These reactions are typically carried out under mild, slightly elevated temperatures (100-200°C), allowing for the formation of novel crystalline architectures that may not be accessible through traditional hydrothermal or solid-state routes.

This pathway has been successfully used to create complex copper-tin chalcogenide compounds, which are structural analogs to oxides. For example, novel copper selenido stannates have been synthesized by reacting precursors like [Li₄(H₂O)₁₃][SnSe₄] and copper(I) iodide (CuI) in an ionic liquid such as 1,3-diethylimidazolium tetrafluoroborate (B81430) ((C₂C₂Im)[BF₄]). The reaction, carried out at 120°C for several days, can be influenced by auxiliary agents like 2,6-dimethylmorpholine (B58159) (DMMP).

The unique properties of the ionic liquid, including the nature of its cation, can influence the dimensionality and electronic properties of the resulting anionic substructures. This method provides another degree of freedom for creating new nanoarchitectures within the copper-tin-chalcogenide system. While direct reports on this compound oxides via this method are sparse, the success with selenido stannates demonstrates its potential as a viable route for exploring new this compound phases.

Table 6: Example of Ionothermal Synthesis for a Copper-Tin Chalcogenide

Target Compound Precursors Ionic Liquid Auxiliary Agent Temperature Duration Source(s)
(C₂C₂Im)₉Li[Cu₁₀Sn₆Se₂₂] [Li₄(H₂O)₁₃][SnSe₄], CuI (C₂C₂Im)[BF₄] DMMP 120°C 3 days

Solid-State Reaction and Thermal Decomposition Protocols

Conventional high-temperature methods, including solid-state reactions and thermal decomposition, are foundational for synthesizing this compound materials. These techniques are particularly effective for producing bulk polycrystalline powders.

Thermal Decomposition of Precursors

Thermal decomposition is a widely employed method that involves heating a single-source precursor containing all the necessary elements. This process breaks down the precursor to form the desired this compound compound.

A notable precursor for oxide forms is copper tin hydroxide (CuSn(OH)₆). researchgate.net Subjecting CuSn(OH)₆ submicrospheres to thermal treatment at 300°C for four hours can result in the formation of amorphous this compound (CuSnO₃). researchgate.net Similarly, the thermal decomposition of a copper-doped zinc hydroxostannate precursor, Zn₀.₉₅Cu₀.₀₅Sn(OH)₆, initiates with dehydration around 350°C, leading to an X-ray amorphous product. chimicatechnoacta.ruresearchgate.net To achieve a crystalline stannate phase, further annealing at temperatures exceeding 650°C is necessary. chimicatechnoacta.ruresearchgate.net Specifically, annealing at 650°C yields a solid solution of copper in zinc stannate (ZnSnO₃), while increasing the temperature to 800°C produces a mixture of nanocrystalline tin dioxide (SnO₂) and copper-doped zinc orthostannate (Zn₂SnO₄). chimicatechnoacta.ruresearchgate.net

For sulfide-based copper stannates like Cu₂SnS₃, the formation mechanism is often investigated through the thermal degradation of a precursor paste. This paste typically consists of copper and tin salts mixed with a sulfur source, such as thiourea. researchgate.netpolimi.it The decomposition of this precursor at elevated temperatures facilitates the reaction between the constituent elements to form the final sulfide (B99878) compound. researchgate.netpolimi.it

Controlled Synthesis for Morphological and Size Regulation

To harness the unique properties of this compound at the nanoscale, significant research has focused on methods that allow for precise control over the material's morphology and size. This includes the synthesis of nanoparticles and the fabrication of thin films.

Nanoparticle Synthesis and Size Control

Wet-chemical methods are preferred for synthesizing this compound nanoparticles due to the greater control they offer over the nucleation and growth stages.

Hydrothermal synthesis is a prominent technique for producing stannate nanoparticles, including those of the M₂SnO₄ type (where M can be copper). researchgate.net Another effective approach is co-precipitation. For example, nanostructured CuSn(OH)₆ microspheres have been synthesized via co-precipitation, and their size can be tuned by adjusting the molar ratio of the reactants. researchgate.netresearchgate.net

Insights from the synthesis of copper nanoparticles are also relevant. The size of copper nanoparticles can be controlled by manipulating the reaction temperature; higher temperatures generally result in larger particles due to increased coalescence. nih.govucl.ac.uk The use of capping agents is essential to prevent agglomeration and oxidation. chemmethod.com For instance, by adjusting the reaction temperature in the presence of specific capping agents, copper nanoparticles with sizes ranging from 5 to 25 nm have been successfully produced. nih.govucl.ac.uk The sol-gel auto-combustion method is another technique that has been utilized to create copper oxide nanoparticles, with the final particle size being dependent on the process parameters. rasayanjournal.co.in

Interactive Table: Research Findings on this compound Nanoparticle Synthesis

Synthesis Method Precursors Key Parameters Resulting Material Particle Size
Hydrothermal Copper and Tin salts Temperature, pH, Time M₂SnO₄ (M=Cu) nanoparticles Not specified
Co-precipitation SnO₃²⁻ and Cu²⁺ Molar ratio of reactants CuSn(OH)₆ submicrospheres Tunable
Co-precipitation & Ultrasonication Not specified Not specified CuSn(OH)₆ microspheres on rGO Not specified
Thermal Decomposition Zn₀.₉₅Cu₀.₀₅Sn(OH)₆ Annealing Temperature (650°C) Copper-doped ZnSnO₃ 20-25 nm
Thermal Decomposition Zn₀.₉₅Cu₀.₀₅Sn(OH)₆ Annealing Temperature (800°C) SnO₂ and copper-doped Zn₂SnO₄ 20-30 nm (SnO₂), <80 nm (Zn₂SnO₄)

Thin Film Fabrication Techniques

For electronic and optoelectronic applications, the deposition of this compound as thin films is crucial. Various physical and chemical deposition techniques are employed to achieve this.

Magnetron sputtering is a versatile physical vapor deposition method for fabricating copper-tin-oxide thin films. researchgate.net The properties of the films, such as crystallinity, are heavily influenced by process parameters like reactive gas pressure and post-deposition annealing. researchgate.net For example, amorphous CuSnO₃ thin films can be deposited and later crystallized into a perovskite structure by annealing at temperatures above 530°C. researchgate.net Radio-frequency (RF) magnetron sputtering is specifically used for creating copper-doped zinc-tin-oxide (ZTO) thin films. researchgate.net

Chemical Vapor Deposition (CVD) is another key technique for producing high-quality films. It has been used to synthesize copper oxide and copper tungstate (B81510) thin films, with the ability to tune the film's stoichiometry. rsc.org Furthermore, techniques like chemical bath deposition (CBD) and the sulfurization of sputtered metallic precursors have been explored for fabricating cadmium stannate and Cu₂SnS₃ thin films, respectively. chalcogen.roucf.edu

Interactive Table: Research Findings on this compound Thin Film Fabrication

Fabrication Technique Target/Precursors Key Parameters Resulting Film Key Findings
Magnetron Sputtering Copper-tin-oxide Annealing temperature, reactive gas pressure CuSnO₃ As-deposited film is amorphous; crystallizes >530°C.
RF Magnetron Sputtering Copper-doped ZTO Not specified Cu-doped ZTO Suitable for photodetector applications.
Chemical Vapor Deposition (CVD) Not specified Process parameters Copper oxide, Copper tungstate Stoichiometry of the film can be controlled.
Sputtering & Sulfurization Sn/Cu metallic layers Sulfurization temperature and time Cu₂SnS₃ Optimal conditions for monoclinic structure are 500°C for 60-80 min.

Structural Elucidation and Morphological Analysis of Copper Stannates

Crystallographic Investigations

Crystallographic studies are fundamental to determining the atomic arrangement within copper stannate crystals. Techniques such as X-ray diffraction provide detailed information about the crystal system, space group, and lattice parameters.

X-ray diffraction (XRD) is a primary technique for characterizing the crystalline structure of copper stannates. For copper tin hydroxide (B78521) (CuSn(OH)₆), XRD patterns have been instrumental in identifying its phase. Studies have shown that as-synthesized CuSn(OH)₆ typically exhibits a tetragonal phase. researchgate.net The crystal structure of CuSn(OH)₆ powders is routinely characterized using powder XRD techniques. electrochemsci.org Upon calcination at different temperatures, the material can undergo phase changes, forming mixtures of copper oxide (CuO) and tin oxide (SnO₂), which are also identifiable through their distinct XRD peaks. researchgate.net For instance, peaks at 35.4°, 38.7°, 58.3°, and 65.8° correspond to the (002), (111), (202), and (022) planes of the CuO crystal structure, while peaks at 33.86° and 51.66° are indexed to the (101) and (211) planes of SnO₂. researchgate.net

In the case of ternary oxides like Cu₂⁺Ni²⁺SnO₄ and Cu⁺Ni³⁺SnO₄, XRD is used to confirm their formation and determine their crystal symmetry. ias.ac.in Similarly, for Cu/Cu₂O nanocomposites, XRD analysis confirms the presence of both copper and copper(I) oxide phases, with specific peaks matching reference patterns. mdpi.com The analysis of XRD patterns, including methods like Rietveld refinement, provides a comprehensive understanding of the phase composition and purity of synthesized this compound materials. mdpi.commdpi.com

The crystal system and space group of copper stannates have been a subject of detailed investigation, particularly for CuSn(OH)₆. Historically, the structure of CuSn(OH)₆, the synthetic analogue of the mineral mushistonite, was debated. mdpi.comresearchgate.net An early description reported a tetragonal system with the space group P4₂/nnm. mdpi.comresearchgate.net However, this was later considered implausible. researchgate.net Subsequent research proposed a tetragonal structure with the space group P4₂/n. mdpi.com More recently, comprehensive studies employing both X-ray and neutron powder diffraction have led to a revised structure for CuSn(OH)₆, identifying it as orthorhombic with the centrosymmetric space group Pnnn. mdpi.comlib4ri.charxiv.org This orthorhombic model is now widely accepted. lib4ri.charxiv.org

For other this compound compounds, different crystal systems and space groups have been identified. For example, Cu₂SnO₄ has been reported to have a monoclinic structure with a C2/c point group. researchgate.net The ternary oxide Cu₂⁺Ni²⁺SnO₄ crystallizes in an orthorhombic symmetry. ias.ac.in The specific crystal system and space group are crucial as they dictate the material's fundamental physical and chemical properties.

The precise dimensions of the unit cell, known as lattice parameters, are determined from crystallographic data. For the orthorhombic CuSn(OH)₆, detailed structural analysis has provided specific lattice parameters. In one study of deuterated copper tin hydroxide, CuSn(OD)₆, the refined lattice parameters were reported, highlighting the distortion of the [Cu²⁺(OD)₆] and [Sn⁴⁺(OD)₆] octahedra due to the Jahn-Teller effect. lib4ri.ch

For other this compound compositions, the lattice parameters vary depending on the crystal structure. The ternary oxide Cu₂⁺Ni²⁺SnO₄, which has an orthorhombic symmetry, was found to have lattice dimensions of a = 5.773 Å, b = 8.377 Å, and c = 10.094 Å. ias.ac.in Another orthorhombic composition, Cu⁺Ni³⁺SnO₄, exhibited different lattice parameters: a = 5.737 Å, b = 7.125 Å, and c = 10.071 Å. ias.ac.in These parameters are essential for a complete description of the crystal structure.

Table 1: Crystallographic Data for Select this compound Compounds

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
CuSn(OH)₆OrthorhombicPnnnNot explicitly stated in the provided text, but the orthorhombic system is confirmed. mdpi.comlib4ri.charxiv.org
Cu₂SnO₄MonoclinicC2/cNot explicitly stated in the provided text. researchgate.net
Cu₂⁺Ni²⁺SnO₄OrthorhombicNot specifieda = 5.773, b = 8.377, c = 10.094 ias.ac.in
Cu⁺Ni³⁺SnO₄OrthorhombicNot specifieda = 5.737, b = 7.125, c = 10.071 ias.ac.in

Determination of Crystal System and Space Group

Microstructural and Morphological Characterization

Microscopy techniques are vital for visualizing the surface morphology and internal nanostructure of copper stannates, providing insights into their physical form and dimensions.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography of this compound materials. SEM images of CuSn(OH)₆ have revealed the formation of nanocubes. electrochemsci.org The intrinsic tetragonal crystal structure of CuSn(OH)₆ is thought to be responsible for the formation of these nanocubic morphologies. electrochemsci.org The size and distribution of these nanostructures can be analyzed from SEM micrographs.

Similarly, in studies of copper-doped zinc stannate, SEM is used to observe the surface morphology of the resulting nanocomposites after thermal decomposition. chimicatechnoacta.ru For Cu/Cu₂O nanocomposites, SEM images show the morphology and the interaction between the Cu and Cu₂O components within the structure. mdpi.com This technique is crucial for understanding how synthesis conditions affect the final morphology of the material, which in turn influences its surface-dependent properties.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide more detailed information about the nanostructure of copper stannates, including their crystallinity and lattice features. For CuSn(OH)₆ nanocubes, TEM analysis confirms their morphology, and HRTEM can reveal specific lattice fringes. electrochemsci.org An interplanar distance of 0.19 nm, corresponding to the (400) plane of CuSn(OH)₆, has been observed using HRTEM. electrochemsci.org

Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis further confirm the crystalline nature of the nanocubes, which aligns with XRD results. electrochemsci.org In the study of Cu/Cu₂O nanocomposites, TEM images are used to understand the interactions between the different phases at the nanoscale. mdpi.com TEM is also employed to observe the internal structure of nanoparticles, such as the core-shell structure that can form in copper-based nanoparticles. nsf.gov

Table 2: Morphological and Nanostructural Details of Copper Stannates

CompoundTechniqueObserved Morphology/StructureKey FindingsReference
CuSn(OH)₆SEM, TEM, HRTEMNanocubesInterplanar distance of 0.19 nm for the (400) plane observed in HRTEM. Crystalline structure confirmed by SAED. electrochemsci.org
Cu/Cu₂O NanocompositeSEM, TEMNanocomposite structureShows the interaction and morphology of Cu and Cu₂O phases. mdpi.com
Copper-doped Zinc StannateSEMNanocompositeUsed to observe the surface morphology of the composite material. chimicatechnoacta.ru

Compound Information

Scanning Electron Microscopy (SEM) for Surface Morphology

Vibrational and Electronic Spectroscopic Studies

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of this compound compounds. By probing the vibrational and electronic transitions within the material, a detailed understanding of bonding, composition, and crystalline quality can be achieved.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic vibrational modes of chemical bonds within this compound materials. The analysis of FTIR spectra confirms the presence of the primary metal-oxygen bonds and can indicate the successful incorporation of dopants into the stannate lattice.

In studies of copper-doped calcium stannate (CaSnO₃) nanoparticles, FTIR analysis has been instrumental in confirming the integration of copper. The presence of specific vibrational peaks that are not found in undoped samples serves as direct evidence of the Cu-O bond formation. For instance, vibrational bands observed around 698 cm⁻¹, 622 cm⁻¹, and 581 cm⁻¹ are attributed to Cu-O stretching vibrations. researchgate.net Concurrently, the characteristic Sn-O stretching vibration is typically observed at a lower wavenumber, such as 483 cm⁻¹. researchgate.net The appearance of these distinct peaks confirms the formation of the this compound structure.

Table 1: Characteristic FTIR Vibrational Modes in Copper-Doped Calcium Stannate researchgate.net

Wavenumber (cm⁻¹)Assignment
698Cu-O Stretching
622Cu-O Stretching
581Cu-O Stretching
483Sn-O Stretching

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the crystalline structure, phase, and phonon modes of a material. bruker.com In the context of copper stannates, it is particularly useful for identifying the constituent oxide phases. The analysis of solution-processed copper oxide (CuO) films, a common component or precursor in this compound synthesis, reveals distinct Raman peaks corresponding to its monoclinic structure. myu-group.co.jp

The characteristic Raman modes for CuO are observed at approximately 294 cm⁻¹, 341 cm⁻¹, and 628 cm⁻¹. myu-group.co.jp The peak near 294 cm⁻¹ corresponds to the Ag mode, while the peaks around 341 cm⁻¹ and 628 cm⁻¹ are assigned to the Bg modes of CuO. myu-group.co.jp The presence and sharpness of these peaks in a sample can confirm the crystallinity of the CuO phase within the material. myu-group.co.jp Polarized Raman spectroscopy can further be used to determine the orientation of crystalline structures within a composite material. mdpi.com

Table 2: Characteristic Raman Modes for Copper Oxide (CuO) Phase myu-group.co.jp

Wavenumber (cm⁻¹)Vibrational Mode
~294Ag
~341Bg
~628Bg

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. kratos.com For copper stannates, XPS is critical for verifying the oxidation states of copper, which can exist as Cu(0), Cu(I) (Cu⁺), or Cu(II) (Cu²⁺).

The Cu 2p core-level spectrum is analyzed to identify these states. It consists of two main peaks: Cu 2p₃/₂ and Cu 2p₁/₂. The binding energy of the Cu 2p₃/₂ peak for Cu(0) and Cu(I) is found at approximately 932 eV, while the corresponding Cu 2p₁/₂ peak is at ~952 eV. mdpi.com Distinguishing between Cu(0) and Cu(I) using only these peaks is challenging due to the small chemical shift. mdpi.com However, the Cu(II) state can be unambiguously identified by its higher binding energy for the Cu 2p₃/₂ peak (around 934.7 eV) and the presence of strong "shake-up" satellite peaks at approximately 943.3 eV. mdpi.com The absence of this characteristic satellite peak is a strong indicator that copper is primarily in the Cu(0) or Cu(I) state. mdpi.com Shifts in the peak positions can also indicate phase transformations, such as the change from Cu(OH)₂ to CuO. myu-group.co.jp

Table 3: XPS Binding Energies for Different Copper Oxidation States mdpi.com

Oxidation StateCu 2p₃/₂ (eV)Cu 2p₁/₂ (eV)Shake-up Satellite (eV)
Cu(0) / Cu(I)~932.0~952.0Absent
Cu(II)~934.7~954.5Present (~943.3)

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy investigates the electronic structure of materials by analyzing the light emitted after excitation by photons. The emission spectrum provides insights into energy levels, defect states, and recombination processes. In doped stannates, PL studies show how the introduction of copper ions alters the optical properties.

For Cu-doped CaSnO₃ nanoparticles, the PL emission is observed in the visible region. researchgate.net Under an excitation wavelength of 329 nm, an increase in copper concentration can lead to a shift in the emission peak towards higher wavelengths, with a notable peak observed at 460 nm for a 0.03 M doping concentration. researchgate.net In other systems, such as Eu³⁺-doped strontium stannate (SrSnO₃), the characteristic red emission from Eu³⁺ at around 610 nm can be quenched by the presence of copper ions, indicating an energy transfer or interaction between the dopant and the copper ions. rsc.org Amorphous this compound composites are also studied using photoluminescence to understand their optical characteristics for applications like photoelectrochemical water splitting. researchgate.net

Table 4: Reported Photoluminescence Emission in Copper-Related Stannate Systems

Material SystemExcitation Wavelength (nm)Emission Peak (nm)Reference
Cu-doped CaSnO₃ (0.03 M)329460 researchgate.net
Eu³⁺:SrSnO₃ (quenched by Cu²⁺)285610 rsc.org

Phase Composition Analysis and Formation of Solid Solutions

The phase composition of copper-tin materials is highly dependent on the synthesis conditions and the relative concentrations of the constituent elements. Electrodeposition studies of Cu-Sn alloys reveal the formation of multiple phases. researchgate.net Depending on the tin content, the crystalline structure can transition through a sequence of phases, including face-centered cubic (fcc), hexagonal close-packed (hcp), body-centered cubic (bcc), and other complex structures. researchgate.netnmfrc.org At low tin concentrations (up to ~9 at.%), a supersaturated solid solution of tin in copper, known as the α-phase (fcc), is often formed. researchgate.net As the tin content increases, high-temperature phases such as β-Cu₃Sn (bcc) and δ-Cu₄₁Sn₁₁ can appear, even in materials synthesized at room temperature. researchgate.net

The formation of solid solutions is a key aspect of this compound chemistry. In systems like copper-doped zinc stannate, copper ions can substitute for zinc ions in the ZnSnO₃ lattice, forming a solid solution. chimicatechnoacta.ruresearchgate.net Thermal treatment plays a crucial role in the formation and stability of these phases. For example, a solid solution of copper in zinc stannate can be formed at an annealing temperature of 650 °C. chimicatechnoacta.ruresearchgate.net However, increasing the temperature to 800 °C can cause phase segregation, resulting in a mixture of nanocrystalline tin dioxide (SnO₂) and copper-doped zinc orthostannate (Zn₂SnO₄). chimicatechnoacta.ruresearchgate.net This demonstrates that the phase composition is not static and can be tailored through controlled thermal processing. In some cases, individual phases containing copper may not be detected by techniques like X-ray diffraction, suggesting that the copper exists in the form of a solid solution which causes only slight shifts or broadening of the primary diffraction peaks. chimicatechnoacta.ru

Defect Chemistry and Non-Stoichiometry in this compound Systems

Defect chemistry deals with the types, concentrations, and interactions of point defects in a crystalline solid. inflibnet.ac.in Non-stoichiometric compounds are those in which the elemental composition deviates from the ideal ratio predicted by the chemical formula. wikipedia.org This phenomenon is common in metal oxides, including copper stannates, and is intrinsically linked to the presence of point defects. wikipedia.org

The crystal lattice of a this compound can contain various point defects, such as vacancies (missing atoms from a lattice site) and interstitials (atoms occupying a site that is normally empty). inflibnet.ac.in In copper(II) oxide (CuO or tenorite), a key component of copper stannates, non-stoichiometry can arise from either copper deficiency or copper excess. researchgate.net These deviations from the ideal Cu:O ratio are accommodated by the formation of defects. For example, a copper deficiency (Fe₀.₉₅O is a classic analogue) can be charge-compensated by the oxidation of some Cu²⁺ ions to Cu³⁺. wikipedia.org Conversely, the presence of oxygen vacancies or copper interstitials can also lead to non-stoichiometry. researchgate.net

The type and concentration of these defects are crucial as they govern the material's properties, particularly its electrical and ionic conductivity. inflibnet.ac.inwikipedia.org For instance, the migration of ions through a solid is heavily influenced by defect sites, which provide pathways for movement. wikipedia.org The equilibrium concentration of these defects can be influenced by external conditions such as temperature and the partial pressure of oxygen. researchgate.net Therefore, understanding the defect chemistry is essential for controlling and optimizing the functional properties of this compound systems for various applications.

Investigation of Oxygen Vacancies

Oxygen vacancies, which are point defects in the crystal lattice of metal oxides, play a crucial role in determining the electronic and catalytic properties of copper stannates and related materials. The creation, characterization, and impact of these vacancies are subjects of extensive research.

The introduction of dopants is a primary method for creating oxygen vacancies. In materials like perovskite stannates, doping can induce the formation of oxygen vacancies to maintain charge neutrality. researchgate.net For instance, theoretical studies using Density Functional Theory (DFT) on calcium stannate (CaSnO3) have explored the effects of substituting tin (Sn) with copper (Cu). cdmf.org.brdntb.gov.uarsc.org These studies model the substitution of tin by copper both with and without the presence of a nearby oxygen vacancy to understand the energetic and electronic implications. cdmf.org.br Conversely, doping copper(II) oxide (CuO) with tin has been shown to facilitate the creation of oxygen vacancies. mdpi.com DFT calculations demonstrated that tin doping on a CuO surface can lower the oxygen vacancy formation energy significantly, from 1.99 eV on an unmodified surface to 1.29 eV on a doped surface. mdpi.com

The presence of oxygen vacancies profoundly alters the electronic structure of the host material. In quantum-mechanical investigations of Cu-doped CaSnO3, an oxygen vacancy was found to introduce new electronic states within the material's band gap. cdmf.org.brrsc.org Specifically, the formation of an oxygen vacancy can reduce the band gap from approximately 5.6 eV in the pristine system to about 3.6 eV. cdmf.org.br A key finding in these studies is that an oxygen vacancy in CaSnO3 tends to reduce the neighboring tin atoms and becomes positively charged, a state that does not lead to the formation of a color center (F-center). cdmf.org.brrsc.orgcdmf.org.br The most stable configuration occurs when the substituting copper atom is a first neighbor to the oxygen vacancy. rsc.orgcdmf.org.br

Several advanced spectroscopic and analytical techniques are employed to detect and characterize oxygen vacancies.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to analyze the chemical states of elements. In the O 1s spectrum of oxides, the peak for lattice oxygen can be distinguished from peaks associated with defects. A characteristic peak at a binding energy of approximately 531.4 eV is often attributed to surface-adsorbed oxygen species that are associated with the presence of oxygen vacancies. mdpi.com The presence of Cu+ ions, detected in the Cu 2p spectrum, can also suggest the existence of oxygen vacancies, which are formed to balance the charge. mdpi.com

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a highly sensitive method for detecting species with unpaired electrons. rsc.org Since electrons can become trapped at the site of an oxygen vacancy, EPR is a powerful tool for their direct detection. A distinct EPR signal observed near a g-value of 2.003 provides strong evidence for the existence of abundant oxygen vacancies within a material's structure. mdpi.com

Density Functional Theory (DFT): DFT calculations are a cornerstone of theoretical investigations into oxygen vacancies. cdmf.org.brdntb.gov.ua This computational method allows researchers to model the atomic and electronic structure of materials, calculate the formation energies of defects like oxygen vacancies, and predict how these defects will alter the material's properties, such as its electronic band structure. cdmf.org.brcsic.essemanticscholar.org

The following table summarizes key research findings on the investigation of oxygen vacancies in copper stannates and related oxide systems.

Material SystemInvestigation TechniqueKey FindingCitation
Sn-doped CuODensity Functional Theory (DFT)Sn doping reduces the oxygen vacancy formation energy from 1.99 eV to 1.29 eV. mdpi.com
Sn-doped CuOElectron Paramagnetic Resonance (EPR)A distinct signal near g = 2.003 confirms the presence of electrons trapped at oxygen vacancies. mdpi.com
Sn-doped CuOX-ray Photoelectron Spectroscopy (XPS)A peak at 531.4 eV in the O 1s spectrum is associated with the presence of oxygen vacancies. mdpi.com
Cu-doped CaSnO₃Density Functional Theory (DFT)An oxygen vacancy creates electronic states within the band gap, reducing it from ~5.6 eV to ~3.6 eV. cdmf.org.br
Cu-doped CaSnO₃Density Functional Theory (DFT)The vacancy is positively charged and reduces neighboring Sn atoms; no F-center is formed. cdmf.org.brrsc.org
Cu-doped CaSnO₃Density Functional Theory (DFT)The most stable configuration is a Cu atom as the first neighbor to an oxygen vacancy. rsc.orgcdmf.org.br

Advanced Theoretical and Computational Studies of Copper Stannate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely used to predict the properties of materials from first principles, offering a balance between accuracy and computational cost.

Band structure calculations are essential for determining the electronic properties of a solid, such as whether it is a metal, semiconductor, or insulator. DFT calculations for copper stannate compounds, such as Cu2SnO3, are used to map the electronic bands and determine the band gap energy. chemrxiv.org These calculations often show that this compound is a semiconductor. A known issue with standard DFT approximations is the underestimation of band gap energies compared to experimental values. chemrxiv.org However, the relative changes in the band gap upon structural modifications are considered insightful. chemrxiv.org For instance, theoretical studies show that the addition of intralayer Cu(I) cations can significantly reduce the band gap, which is a key factor for applications in visible-light absorption. chemrxiv.org

The Projected Density of States (PDOS) is a crucial output of DFT calculations that decomposes the total density of states into contributions from specific atoms and their orbitals (e.g., s, p, d). stackexchange.comonetep.org This analysis reveals the character of the valence and conduction bands. In related stannite (B86514) and copper-based materials, the highest occupied energy states, forming the valence band maximum (VBM), are often associated with Cu-d orbitals hybridized with oxygen p-orbitals. researchgate.net Conversely, the lowest unoccupied energy states, which form the conduction band minimum (CBM), are typically localized on Sn-s and O-p orbitals. researchgate.netnrel.gov This detailed orbital information is vital for understanding charge transport and optical transitions in the material.

No crystal is perfect, and point defects such as vacancies (missing atoms) or interstitials (extra atoms) significantly influence a material's properties. DFT is used to calculate the defect formation energy, which is the energy required to create a defect in the crystal lattice. researchgate.netunito.it This energy is not constant but depends on the chemical potentials of the constituent elements, meaning it varies based on whether the synthesis conditions are copper-rich, tin-rich, or oxygen-rich. researchgate.netarxiv.org A negative formation energy for a neutral defect can indicate thermodynamic instability of the perfect lattice under certain conditions. vasp.at For related perovskites like CaSnO3, calculations have shown that an oxygen vacancy tends to reduce its neighboring Sn atoms, introducing an energy band within the material's band gap. unito.it Modern computational toolkits can automate the process of setting up these calculations and analyzing the results, including thermodynamic properties. readthedocs.iogithub.com

Doping, the intentional introduction of impurities, is a primary method for tuning the properties of semiconductors. DFT simulations are employed to predict how dopants will affect this compound. unito.it These calculations can determine the most stable site for a dopant atom and its effect on the host lattice. For instance, when doping CaSnO3 with copper, DFT calculations revealed that the most stable configuration occurs when a Cu atom substitutes a Sn atom and is located next to an oxygen vacancy. unito.it Doping can alter bond lengths and the unit cell volume, which is reflected in calculated X-ray diffraction patterns. scielo.br Furthermore, doping modifies the electronic structure by introducing new energy levels or shifting the Fermi level, thereby changing the material's conductivity and optical absorption spectrum. iieta.orgmdpi.com

Band Structure Analysis

Defect Formation Energy Calculations

Quantum-Mechanical Modeling of Interatomic Interactions

While DFT is a workhorse for electronic structure calculations, other quantum-mechanical models are used to study the specific nature of forces between atoms, which are critical for understanding lattice dynamics, thermal properties, and mechanical stability. These models can be generated automatically from quantum mechanical data of energies and forces. arxiv.org

More advanced techniques aim to capture complex interactions with high fidelity. researchgate.netaps.org For example, many-body potentials can be developed that, unlike simpler models, accurately reproduce physical constants such as the elastic moduli. researchgate.net Other methods, like the Discrete Interaction Model/Quantum Mechanics (DIM/QM), are designed to calculate the properties of molecules or materials influenced by an external environment, such as a solvent or nanoparticle. scm.com For long-range noncovalent interactions (van der Waals forces), which can be crucial in complex systems, specialized models based on quantum Drude oscillators provide a coarse-grained but effective quantum-mechanical description. aps.org Quantum-mechanical modeling can also be applied to understand the interaction between metal ions and surfaces, predicting stable adsorption sites and binding energies.

Charge Distribution Analysis (Mulliken, Hirshfeld-I, Bader, Wannier)

The distribution of electronic charge within the crystal structure of this compound is a fundamental property that governs its chemical bonding, reactivity, and electronic characteristics. Advanced theoretical and computational studies employ various charge partitioning schemes to assign partial atomic charges to the constituent atoms (Copper, Tin, and Oxygen). These methods, while all aiming to describe electron distribution, are based on different theoretical foundations and can yield distinct quantitative results. However, a combined analysis using multiple schemes provides a comprehensive and robust understanding of the charge landscape within the material.

In a notable quantum-mechanical investigation of copper-doped calcium stannate (CaSnO3), a perovskite structure, the electronic charge distribution was analyzed using Mulliken, Hirshfeld-I, Bader, and Wannier approaches. unito.itrsc.orgcdmf.org.br This study provides valuable insight into the charge states of copper, tin, and oxygen within a stannate environment.

Detailed Research Findings

Mulliken Population Analysis: Developed by Robert S. Mulliken, this method partitions the total electron population among the atoms in a molecule or crystal. science.govethz.ch It is based on the linear combination of atomic orbitals (LCAO) approach and assigns shared (overlap) electron density equally between the two participating atoms. researchgate.netjetir.org While computationally straightforward and widely implemented, Mulliken charges can be sensitive to the choice of basis set and may sometimes produce unphysical results. science.govethz.ch

Hirshfeld-I Analysis: The Hirshfeld method partitions the electron density at each point in space between the surrounding atoms based on their contribution to the promolecular density (a hypothetical density of non-interacting atoms). nih.gov The Hirshfeld-I or iterative Hirshfeld scheme is an advancement that self-consistently determines the reference atomic densities, thus avoiding the arbitrariness of choosing a promolecular state and generally yielding more chemically intuitive charges. science.govresearchgate.net Studies have shown that Hirshfeld-I charges often fall between the values obtained from Mulliken and Bader analyses. researchgate.net

Bader's Quantum Theory of Atoms in Molecules (QTAIM): Richard Bader's theory provides a definition of an atom within a molecule or crystal based on the topology of the electron density. researchgate.net It partitions the system into atomic basins separated by zero-flux surfaces, where the charge density is at a minimum perpendicular to the surface. researchgate.net The charge enclosed within a Bader volume is considered a good approximation of the total electronic charge of that atom. researchgate.net This method is based on a physical observable (the electron density) and is less dependent on the basis set used in the calculation. researchgate.net

Wannier Functions: Wannier functions are localized orbitals that are constructed from the delocalized Bloch states of a periodic solid. mdpi.comrsc.org The center of charge of a maximally-localized Wannier function (MLWF) can provide a classical-like position for an electron or electron pair, offering insights into chemical bonding and the distribution of charge. rsc.org In the context of copper-doped CaSnO3, the analysis of Wannier function centroids helps to visualize the localization of electrons, particularly around the copper and oxygen atoms.

Data from Computational Studies

The following table summarizes the calculated net atomic charges for the atoms in the CuO6 octahedral site within a copper-doped stannate, as determined by Mulliken and Hirshfeld-I analysis from a key study.

AtomMulliken Net Charge (qM) in |e|Hirshfeld-I Net Charge (qH) in |e|
Cu1.2181.462
O (apical)-1.111-1.258
O (equatorial 1)-1.084-1.279
O (equatorial 2)-1.089-1.276
O (equatorial 3)-1.091-1.276
O (equatorial 4)-1.081-1.275

Functional Performance and Advanced Research Applications of Copper Stannate

Electrochemical Energy Storage Applications

Transition metal stannates, including copper stannate, have garnered significant attention for their potential in a variety of high-tech applications, such as dielectric capacitors, electrochemical supercapacitors, and as anode materials for high-performance lithium-ion batteries. researchgate.net

Supercapacitor Electrode Materials and Performance

This compound (CuSn(OH)6) has emerged as a promising electrode material for supercapacitors due to its advantageous properties. rsc.org Nanostructured this compound, in particular, offers high specific capacitance, energy density, and power density, along with a long operational life. rsc.org

Research has demonstrated that this compound nanoparticles grown on a nickel foam substrate can achieve a very high specific capacitance of 2329.68 F/g at a current density of 1 A/g. rsc.org This material also exhibits good rate capability, maintaining a capacitance of 1330 F/g at a high current density of 70 A/g. rsc.org Furthermore, it shows excellent cycling stability, with 91.4% of its initial capacitance retained after 3000 cycles at a demanding current density of 20 A/g. rsc.org

Asymmetric supercapacitors fabricated with a this compound cathode and an activated carbon anode have shown a high energy density of 91.04 Wh/kg at a power density of 4.35 kW/kg, coupled with superior cyclic stability. rsc.org The enhanced electrochemical performance is attributed to the synergistic effects of the hierarchical porosity of the nanostructure, the intrinsic properties of this compound nanoparticles, and the three-dimensional nickel foam network. rsc.org This structure effectively accommodates the volume changes that occur during charging and discharging cycles, while maintaining excellent electrical conductivity throughout the electrode. rsc.org

Table 1: Performance of this compound-Based Supercapacitors

Parameter Value Conditions
Specific Capacitance 2329.68 F/g at 1 A/g
Rate Capability 1330 F/g at 70 A/g
Cycling Stability 91.4% retention after 3000 cycles at 20 A/g
Energy Density (Asymmetric) 91.04 Wh/kg at 4.35 kW/kg

Lithium-Ion and Sodium-Ion Battery Anode Materials

This compound and related tin-based alloys are being actively investigated as potential anode materials for next-generation lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). mdpi.comnih.gov This interest stems from their high theoretical capacities, which significantly exceed that of traditional graphite (B72142) anodes. mdpi.comresearchgate.net However, a major challenge is the large volume expansion that occurs during the alloying/dealloying process with lithium or sodium ions, which can lead to poor cycling stability and capacity fade. mdpi.comresearchgate.netoaepublish.com

For Lithium-Ion Batteries: Research has focused on creating robust architectures to mitigate the volume expansion issue. researchgate.net One approach involves the preparation of a binder-free, three-dimensional porous Cu6Sn5 anode, which has demonstrated a rechargeable capacity of 404 mAh/g over 100 cycles. researchgate.net In another study, CuO/Cu2O/Cu nanocomposites exhibited a high reversible capacity of 1265.7 mAh/g after 200 cycles at a current density of 200 mA/g, showcasing excellent rate performance. frontiersin.org The presence of copper in these composites is crucial as it helps to buffer the volume changes and maintain good electrical contact. researchgate.netfrontiersin.org

For Sodium-Ion Batteries: Copper-based materials are also promising for SIBs due to their high theoretical capacity and low cost. nih.gov However, similar to LIBs, volume expansion is a significant hurdle. oaepublish.comrsc.org To address this, researchers have explored strategies like embedding copper-doped Sn4P3 nanoparticles within a porous carbon network. This composite material demonstrated reversible capacities of 443.8 mAh/g at a current density of 0.2 A/g. rsc.org The porous carbon structure helps to accommodate volume changes and enhances the transport of sodium ions. rsc.org Another approach involves using ternary compounds like CuV2S4, which has shown a high reversible capacity of 580 mAh/g at 0.7 A/g after 300 cycles. nih.gov The in-situ formation of nanocrystalline metallic copper during cycling improves the electrical conductivity and contributes to the material's superior cycling and rate capability. nih.gov

Table 2: Performance of this compound and Related Materials in Li-ion and Na-ion Batteries

Battery Type Anode Material Key Performance Metric
Lithium-Ion 3D porous Cu6Sn5 404 mAh/g after 100 cycles
Lithium-Ion CuO/Cu2O/Cu nanocomposite 1265.7 mAh/g after 200 cycles
Sodium-Ion Copper-doped Sn4P3/porous carbon 443.8 mAh/g at 0.2 A/g
Sodium-Ion CuV2S4 580 mAh/g after 300 cycles

Dielectric Capacitor Applications

Dielectric materials are essential components in capacitors, where they serve to increase capacitance and prevent electrical breakdown. sparxeng.comlibretexts.org The primary characteristic of a dielectric material is its ability to polarize in an electric field, thereby storing electrical energy. sparxeng.com Materials with a high dielectric constant can store more charge, making them suitable for high-density energy storage applications. libretexts.orgsamaterials.com

Catalytic and Photocatalytic Performance

Heterogeneous Catalysis

This compound and related copper-based compounds have demonstrated significant potential as heterogeneous catalysts in various chemical transformations. researchgate.net These materials are attractive due to their cost-effectiveness and high performance in promoting reactions. researchgate.net

In the context of advanced oxidation processes (AOPs), copper-based nanocatalysts have shown great promise for the degradation of organic pollutants in wastewater. researchgate.net They can be employed in Fenton-like reactions, where they activate oxidizing agents like hydrogen peroxide to generate highly reactive hydroxyl radicals. researchgate.net These radicals are capable of breaking down complex organic molecules into simpler, less harmful substances. researchgate.net The catalytic activity of these materials can be further enhanced through modifications that improve their stability and selectivity. researchgate.net

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes, Tetracycline)

This compound, specifically in its hexahydroxy form (CuSn(OH)6), has been identified as an effective photocatalyst for the degradation of organic pollutants under sunlight. researchgate.netscilit.com This property is particularly relevant for environmental remediation, addressing the issue of water contamination by substances like industrial dyes and antibiotics. researchgate.netresearchgate.net

Studies have shown that CuSn(OH)6 can efficiently degrade methylene (B1212753) blue dye under visible light illumination, with one report indicating an 86% degradation efficiency. researchgate.net The photocatalytic activity is attributed to the generation of electron-hole pairs upon light absorption, which then produce reactive oxygen species that attack and decompose the organic pollutant molecules. mdpi.com The efficiency of degradation can be influenced by factors such as the pH of the solution and the irradiation time. atlantis-press.comatlantis-press.com

Furthermore, this compound has been investigated for the degradation of the antibiotic tetracycline. researchgate.netscilit.com The Fenton-like photocatalytic activity of hexahydroxy copper-stannate under sunlight has been noted for its effectiveness against both Rhodamine 6G and tetracycline. researchgate.netscilit.com This highlights the versatility of this compound as a photocatalyst for a range of persistent organic pollutants.

Table 3: Photocatalytic Degradation Efficiency of Copper-Based Catalysts

Catalyst Pollutant Degradation Efficiency Light Source
CuSn(OH)6 Methylene Blue 86% Visible Light
CuSn(OH)6 Rhodamine 6G, Tetracycline Effective degradation Sunlight
Copper Sulfide (B99878) Methylene Blue 100% Visible Light
Copper Sulfide Tetracycline 99% within 120 min Visible Light
CuO Methylene Blue 63.44% Visible Light

Photoelectrochemical Water Splitting and CO2 Reduction

This compound has emerged as a material of interest in renewable energy applications, particularly in photoelectrochemical (PEC) processes. Composites of amorphous this compound and reduced graphene oxide (rGO) have been developed and utilized as efficient photoanodes for water splitting driven by visible light. dntb.gov.uax-mol.net Similarly, Z-scheme heterojunctions composed of CuSnO3 and graphitic carbon nitride (g-C3N4) have been synthesized for the same purpose. researchgate.net The goal of PEC water splitting is to produce clean hydrogen fuel, but its efficiency is often hindered by challenges such as the recombination of charge carriers within the semiconductor material. researchgate.net

In addition to water splitting, this compound-based materials have demonstrated potential in the photocatalytic reduction of carbon dioxide (CO2). A photocatalyst composed of SnO and this compound (CSO) was able to reduce CO2 into valuable products like carbon monoxide (CO) and methane (B114726) (CH4) under visible light irradiation. researchgate.net This SnO/CSO composite reportedly achieved production rates of 10.8 and 1.18 μmol·g⁻¹·h⁻¹ for CO and CH4, respectively, significantly outperforming commercial titania (P25) catalysts. researchgate.net The effectiveness of copper-based materials in photocatalytic CO2 reduction is attributed to their ability to have their redox potential adjusted and to reduce the recombination of electron-hole pairs through various modifications. bohrium.com

Electrocatalysis for Specific Reactions (e.g., Nitrate (B79036) Reduction)

While copper-based catalysts are widely recognized for their efficiency and cost-effectiveness in the electrocatalytic reduction of nitrate (NO3⁻) to ammonia (B1221849) (NH3), specific research focusing solely on this compound for this application is not extensively detailed in the available literature. The general advantages of using copper materials include their high conductivity and the ability to provide numerous active sites for catalytic reactions. nih.govwikipedia.org Copper oxides, in particular, have been studied for their high selectivity towards ammonia production. wikipedia.org However, direct data on the performance of pure this compound as an electrocatalyst for nitrate reduction is limited, representing an area for potential future research.

Chemical Sensing Technologies

Gas Sensing Capabilities (e.g., NO2, H2S, CO2, Acetone, n-pentanol)

This compound and related materials are being investigated for their gas sensing properties. While data on pure this compound is sparse, studies on copper-doped or composite stannate materials highlight their potential. For instance, copper-doped nanocrystalline tin stannate has been noted in the context of n-pentanol and H2S detection. researchgate.net Similarly, single-atom copper-doped zinc stannate derived from metal-organic frameworks (MOFs) has been prepared for use in hydrogen sulfide sensors. infn.it

Heterostructures combining copper and tin oxides have shown promise for detecting nitrogen dioxide (NO2). mdpi.com These sensors can operate at lower temperatures and demonstrate high response and selectivity toward NO2, even in the presence of humidity. mdpi.com The sensing mechanism in these semiconductor materials is based on the adsorption of the target gas, which leads to a measurable change in electrical resistance. mdpi.com Research has also been conducted on copper oxide-based sensors for various other gases, including CO2, and acetone. nih.govacgih.orgfishersci.ienih.govuni.lu

Design and Performance of this compound-Based Sensor Elements

The design of sensor elements often involves creating heterostructures or doping to enhance performance. For NO2 detection, sensors have been fabricated by depositing layers of copper oxide and tin oxide on alumina (B75360) substrates. mdpi.com This design creates p-n heterojunctions (CuO is a p-type semiconductor, SnO2 is n-type) that enhance sensitivity. The performance of these sensors is evaluated based on their response to different gas concentrations, operating temperature, and stability over time. For example, a CuO/SnOx sensor was tested for NO2 concentrations ranging from 0.5 to 5 ppm, showing stable and repeatable responses. mdpi.com

The morphology of the sensing material is also crucial. Nanostructured materials like nanowires or nanoparticles are preferred due to their high surface-area-to-volume ratio, which provides more active sites for gas interaction. Research on copper-doped zinc stannate has shown that materials derived from precursors like Zn0.95Cu0.05Sn(OH)6 can be promising for creating sensitive elements for NO2 detection at room temperature when combined with conductive additives. researchgate.net

Below is a table summarizing the performance of various copper and tin oxide-based heterostructure sensors for NO2 detection.

Sensor MaterialTarget GasConcentrationOptimal TemperatureResponse Characteristic
SnOx/CuONO20.5 - 5 ppmOptimized for stabilityStable resistance changes over multiple cycles. mdpi.com
CuO/SnOxNO20.5 - 5 ppmOptimized for stabilityDemonstrates high response in a wide humidity range. mdpi.com
Copper-doped Zinc StannateNO22 ppmRoom TemperatureHigh response observed. researchgate.net

Ion Exchange Properties and Applications

The study of ion exchange in this compound is an emerging area. While direct research on this compound is limited, related studies on its constituent compounds provide insight. Ion exchange processes are critical in applications like metal recovery from industrial wastewater, where resins can be used to capture ions such as tin from sodium stannate solutions. powernapping.cz

Anion Exchange Effects on Surface Chemistry

The exchange of anions can significantly affect the surface chemistry of materials, influencing properties like specific surface area and surface charge (zeta potential). In studies of basic copper salts, successful anion exchange—for example, converting copper sulfate (B86663) into copper chloride—has been shown to decrease the specific surface area by as much as a factor of 10. wikipedia.org Conversely, when anion exchange attempts failed, the surface area remained unchanged. wikipedia.org This indicates that the surface chemistry and morphology are intrinsically linked to the material's ability to participate in ion exchange reactions. While these findings are for basic copper salts, they suggest that similar principles could apply to the surface chemistry of this compound, where the exchange of stannate or other anions could alter its physical and chemical properties, impacting its performance in catalytic or sensing applications.

Cation Exchange Reactions

Cation exchange reactions (CERs) are increasingly utilized as a synthetic strategy to create complex and metastable nanostructures, including those of this compound and related ternary and quaternary chalcogenides. This technique allows for the precise tuning of chemical compositions and the formation of materials that may not be accessible through traditional high-temperature methods.

Metastable, p-type copper(I)-based oxides like Cu₂SnO₃ have been successfully synthesized using cation exchange. In one approach, delafossite-type layered precursors such as Li₂SnO₃ are reacted with a copper(I) chloride (CuCl) flux at relatively low temperatures (~475°C). researchgate.net This process facilitates the exchange of Li⁺ ions with Cu⁺ ions, resulting in the formation of Cu₂SnO₃ while maintaining the structural integrity of the layers. researchgate.net

The cation exchange process has also been studied in detail using colloidal copper selenide (B1212193) (Cu₂-xSe) nanocrystals as a model system to react with tin cations. researchgate.netacs.org The valence state of the incoming tin cation (Sn²⁺ or Sn⁴⁺) plays a critical role in dictating the final product's structure and composition. When Sn⁴⁺ ions are introduced, they gradually replace Cu⁺ ions within the nanocrystal lattice, leading to the formation of an alloyed Cu₂₋₄ySnySe structure. acs.org This exchange is facilitated by the diffusion of copper vacancies and the interstitial diffusion of the small Sn⁴⁺ ions. The reaction preserves the anion framework and proceeds until a stoichiometry of Cu₂SnSe₃ is reached, beyond which further exchange would require a significant and energetically unfavorable reorganization of the anion structure. researchgate.netacs.org

In contrast, when larger Sn²⁺ cations are used, the reaction yields tin selenide (SnSe) nanocrystals. The process does not form a homogeneous alloy; instead, it proceeds through the formation of Janus-type Cu₂-xSe/SnSe heterostructures as intermediates. researchgate.netacs.org This highlights how the ionic size and charge of the exchanging cation can be used to control the reaction pathway and the resulting nanomaterial architecture. Similar site-selective cation exchange has been demonstrated in inverse spinel-type cadmium stannate (Cd₂SnO₄) nanocrystals, where inequivalent Cd²⁺ sites can be selectively exchanged for ions like Cu⁺, enabling fine control over the material's properties. osti.gov

Photoelectrochemical Properties and Photovoltaic Applications

This compound, particularly in its sulfide form (Cu₂SnS₃, CTS), has emerged as a highly promising material for photovoltaic applications, primarily as an absorber layer in thin-film solar cells. nipne.roresearchgate.net Its attractiveness stems from its composition of earth-abundant and non-toxic elements, making it a sustainable alternative to materials like cadmium telluride (CdTe) or copper indium gallium selenide (CIGS). nipne.ropi-kem.co.uk

The optoelectronic properties of this compound are well-suited for solar energy conversion. As a p-type semiconductor, it possesses a high optical absorption coefficient (in the range of 10⁴ to 10⁵ cm⁻¹) and a direct band gap that can be tuned within the optimal range for solar absorption (approximately 0.9 eV to 1.7 eV). nipne.roresearchgate.netaip.org This allows a very thin layer of the material to absorb a significant portion of the solar spectrum. Various methods, including spray pyrolysis, thermal evaporation, and magnetron sputtering, have been employed to fabricate CTS thin films for solar cells. nipne.roaip.orgscilit.com

Despite its promising properties, the power conversion efficiency (PCE) of this compound-based solar cells has been a challenge, with the formation of secondary phases during synthesis often impacting performance. nipne.ro However, theoretical calculations suggest that a single-junction solar cell based on Cu₂SnS₃ could potentially achieve an efficiency of over 30%. researchgate.net

In the realm of photoelectrochemistry (PEC), this compound shows potential for solar-driven water splitting. Polycrystalline films of Cu₂SnO₃, synthesized via cation exchange, have demonstrated p-type photocurrents when used as a photocathode. researchgate.net Under irradiation, these films can drive the reduction of protons to produce hydrogen. chemrxiv.org Similarly, amorphous CuSnO₃ has been investigated for solar water splitting applications. scispace.com To enhance performance, this compound has been combined with other materials. For instance, an amorphous this compound/reduced graphene oxide composite has been developed as an efficient photoanode for visible-light-driven photoelectrochemical water splitting. researchgate.net

Table 1: Optoelectronic Properties of this compound Variants for Photovoltaic Applications

Property Cu₂SnS₃ (CTS) Cu₂SnO₃
Semiconductor Type p-type nipne.roresearchgate.net p-type researchgate.net
Band Gap 0.9 - 1.7 eV nipne.roresearchgate.net ~2.31 eV chemrxiv.org
Absorption Coefficient > 10⁴ cm⁻¹ aip.org -
Application Solar cell absorber layer nipne.ro Photocathode for H₂ evolution chemrxiv.org
Synthesis Methods Spray pyrolysis, Sputtering nipne.roaip.org Cation Exchange researchgate.net

Nanostructured and Composite Copper Stannate Materials

Synthesis and Applications of Copper Stannate Nanoparticles

This compound (CuSnO₃) nanoparticles are at the forefront of materials research, with various synthesis methods being developed to control their size, shape, and crystallinity. These methods are crucial as the properties of the nanoparticles are highly dependent on these physical characteristics.

Common synthesis techniques include:

Hydrothermal Method: This is a prevalent technique for synthesizing crystalline nanoparticles. For instance, Cu₂SnO₄ nanostructures have been successfully fabricated on nickel foam using a simple hydrothermal approach. rsc.org This method involves the reaction of precursors in an aqueous solution under high temperature and pressure.

Co-precipitation: This method involves the simultaneous precipitation of copper and tin hydroxides from a solution, which are then thermally treated to form this compound. For example, copper tin hydroxide (B78521) (CuSn(OH)₆) microspheres have been synthesized via a co-precipitation method. researchgate.net

Sol-Gel Method: This technique offers excellent control over the homogeneity and nanostructure of the final product. It involves the formation of a sol (a colloidal suspension of solid particles) which is then gelled to form a solid network.

Thermal Decomposition: In this method, a precursor material is heated to a specific temperature, causing it to decompose and form the desired nanoparticles. chimicatechnoacta.ru

These synthesis methods allow for the production of this compound nanoparticles with tailored properties for various applications. Some of the key application areas include:

Supercapacitors: this compound nanoparticles have shown exceptional performance as electrode materials in supercapacitors. For example, Cu₂SnO₄ nanoparticles grown on nickel foam exhibited a high specific capacitance of 2329.68 F g⁻¹ at 1 A g⁻¹ and excellent cyclic stability, retaining 91.4% of their capacitance after 3000 cycles. rsc.orgrsc.org The high surface area and conductivity of the nanostructured material contribute to its superior electrochemical performance. rsc.org

Gas Sensors: The high surface-to-volume ratio of this compound nanoparticles makes them highly sensitive to the surrounding gaseous environment. They are being explored for the detection of various gases.

Photocatalysis: this compound nanoparticles are effective photocatalysts for the degradation of organic pollutants. Their ability to absorb light and generate electron-hole pairs facilitates the breakdown of contaminants.

Lithium-ion Batteries: As anode materials in lithium-ion batteries, this compound nanoparticles offer the potential for high capacity and good cycling stability.

Development of this compound-Based Nanocomposites

To further enhance the properties of this compound, it is often incorporated into composite materials. These nanocomposites leverage the synergistic effects between this compound and other materials to achieve improved performance in various applications.

This compound/Reduced Graphene Oxide (rGO) Composites

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, is known for its exceptional electrical conductivity and large surface area. Reduced graphene oxide (rGO), a derivative of graphene, retains many of these desirable properties. Composites of this compound and rGO are being developed for applications in energy storage and catalysis.

Metal-Organic Framework (MOF) Composites

Metal-Organic Frameworks (MOFs) are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands. Their high porosity and tunable structures make them ideal candidates for creating composite materials.

A composite material based on zinc stannate (ZnSnO₃) nanoparticles integrated with a copper-decorated metal-organic framework (ZnSnO₃@H₃BTC-Cu MOF) has been synthesized. semanticscholar.org In another approach, new composites of a copper-based MOF, HKUST-1, and graphite (B72142) oxide were synthesized. nist.gov The results indicated that the composites exhibited increased porosity compared to the parent materials, leading to enhanced hydrogen uptake. nist.gov The formation of these composites is believed to occur through the reaction and binding of copper dimers from the MOF with the functional groups on the graphite oxide. nist.gov

Furthermore, hierarchical MOF-74/Cu₂O/Cu composites have been derived from MOFs through calcination. rsc.org These multicomponent materials have shown improved catalytic performance in the degradation of pollutants like 4-nitrophenol. rsc.org

Hybrid Copper Nanostructures and Supported Catalysts

The synthesis of hybrid nanostructures and supported catalysts involving copper is a rapidly developing field. The challenge in synthesizing copper nanoparticles lies in their sensitivity to air oxidation. chemmethod.com To prevent this, capping agents are often used. chemmethod.com

Hybrid catalysts, such as transition metal oxides supported on carbon, have emerged as robust materials for energy and environmental applications. researchgate.net For example, catalysts with copper tin oxide (CuO-SnO₂) anchored over nitrogen-doped reduced graphene oxide have been developed for applications in fuel cells. researchgate.net The support material plays a crucial role in the performance of the catalyst by providing a high surface area and enhancing the stability of the active nanoparticles.

Influence of Nanostructure Morphology on Functional Properties

The morphology of nanostructured materials, including their shape, size, and dimensionality, has a profound impact on their functional properties. In the case of this compound, controlling the morphology is key to optimizing its performance in various applications.

Different morphologies of this compound, such as nanoparticles, nanorods, nanosheets, and hierarchical structures, have been synthesized. Each morphology offers unique advantages:

Nanoparticles: Offer a high surface-to-volume ratio, which is beneficial for applications in catalysis and sensing. For instance, ultrathin this compound nanoparticles have been shown to be highly effective as supercapacitor electrodes. rsc.org

Nanorods and Nanowires: Provide direct pathways for electron transport, which can enhance the performance of devices like solar cells and batteries.

Nanosheets: Possess a large surface area and can be assembled into hierarchical structures, providing both high surface area and good structural stability.

Hierarchical Structures: These complex structures, often composed of smaller nanoscale building blocks, can offer a combination of beneficial properties, such as high surface area, good accessibility of active sites, and enhanced light harvesting. The synergistic effects of hierarchical porosity and the intrinsic properties of the nanoparticles can lead to superior electrochemical performance. rsc.org

Research has shown that the morphology of the nanostructure can significantly influence properties such as specific capacitance, catalytic activity, and gas sensitivity. Therefore, the ability to tailor the morphology of this compound nanostructures is a critical aspect of designing high-performance materials for advanced technologies.

Mechanistic Investigations of Copper Stannate Functionality

Charge Transfer Dynamics in Electrochemical and Photoelectrochemical Systems

The functionality of copper stannate in electrochemical and photoelectrochemical (PEC) applications is fundamentally governed by charge transfer dynamics at the electrode-electrolyte interface. These dynamics involve the generation of charge carriers, their separation, transport, and eventual transfer to initiate redox reactions.

In any electrochemical system, the structure of the electric double layer (EDL) at the electrode surface profoundly influences the kinetics of charge transfer reactions. ucsb.edunih.gov The EDL, formed by ions from the electrolyte accumulating at the polarized electrode surface, can alter the concentration of reactants at the reaction plane and modify the effective driving potential for the redox reaction. ucsb.edu For this compound electrodes, understanding the interplay between the material's surface charge and the ionic composition of the electrolyte is crucial for optimizing performance. The movement of charged species toward the electrode is driven by diffusion, convection, and migration under a potential gradient. nitrkl.ac.in

Studies on analogous materials like cadmium stannate (Cd₂SnO₄) have quantified these efficiencies, showing that improvements in PEC performance are linked to enhanced bulk charge separation and interfacial charge transfer. rsc.org For instance, creating defect-rich structures can trap electrons near the surface, reducing the charge recombination rate and accelerating the charge transfer process. rsc.org The rate of charge transfer between the semiconductor electrode and the redox couple in the electrolyte directly affects the photocurrent. najah.edu Attaching electroactive species or charge transfer catalysts to the electrode surface can accelerate this charge transfer, which not only increases the photocurrent but also prevents the buildup of charge in the space-charge layer, thereby protecting the electrode from photo-corrosion. najah.edu In tandem PEC cells, where two photoelectrodes are combined, a Z-scheme mechanism can be established, facilitating efficient charge transfer through the external circuit and enhancing the stability of the photoanode, as demonstrated in a CuWO₄||CuBi₂O₄ system. mdpi.com

Table 1: Key Factors Influencing Charge Transfer Dynamics in (Photo)electrochemical Systems

Factor Description Impact on this compound Systems Relevant Citations
Electric Double Layer (EDL) The structure of ions at the electrode-electrolyte interface. Affects reactant concentration and the effective potential for redox reactions. ucsb.edunih.gov ucsb.edunih.gov
Charge Separation Efficiency (η_bulk) The efficiency of separating photogenerated electrons and holes within the material. A higher η_bulk reduces bulk recombination, making more charges available for reaction. rsc.org cambridge.orgrsc.org
Charge Transfer Efficiency (η_surface) The efficiency of transferring charges from the electrode surface to the electrolyte. A higher η_surface reduces surface recombination and increases photocurrent. rsc.org cambridge.orgrsc.org
Carrier Diffusion Length The average distance a charge carrier can travel before recombining. A short diffusion length, as seen in β-Cu₂V₂O₇, can limit PEC performance by increasing recombination. researchgate.net researchgate.net
Charge Transfer Catalysts Species attached to the electrode surface to facilitate charge transfer. Can speed up charge transfer, increase photocurrent, and prevent photo-corrosion by preventing charge build-up. najah.edu najah.edu

Reaction Pathways in Catalysis and Photocatalysis

This compound's utility as a catalyst and photocatalyst stems from its ability to provide specific reaction pathways for chemical transformations. The mechanism of these reactions involves the activation of reactants on the catalyst's surface and the formation of key intermediates.

In general, photocatalysis on a semiconductor surface like this compound involves three primary steps: the photo-excitation generating electron-hole pairs, the migration of these charge carriers to the surface, and their participation in surface redox reactions. mdpi.com The highly reactive holes (h⁺) can oxidize water to produce hydroxyl radicals (•OH), while electrons (e⁻) can reduce adsorbed oxygen to form superoxide (B77818) radicals (O₂⁻). mdpi.commdpi.com These reactive oxygen species (ROS) are powerful oxidizing agents that can degrade organic pollutants. mdpi.com

The specific reaction pathways are highly dependent on the reactants and conditions. For the electrochemical CO₂ reduction reaction (CO₂RR) on copper-based catalysts, CO is a key intermediate. nih.gov From CO, multiple pathways can lead to various C₁ and C₂₊ products. For example, methane (B114726) formation can proceed through the hydrogenation of CO to a *CHO intermediate, followed by further reduction. nih.gov The formation of ethylene (B1197577) can occur via the dimerization of two adsorbed CO molecules or through the formation of a carbene-like (CH₂) intermediate. nih.gov The catalyst's surface morphology and faceting play a critical role in determining which pathway is favored. nih.gov

In the photocatalytic oxidation of methane, the reaction pathway can be precisely controlled by engineering the catalyst's active sites. On single-atom copper sites, illumination excites the catalyst, and methane is adsorbed and oxidized by photogenerated holes to form a methyl radical (•CH₃). d-nb.info Simultaneously, O₂ is activated on the copper site to form a hydroperoxyl radical (•OOH). d-nb.info The rapid combination of these two radicals leads to the selective formation of products like formaldehyde, inhibiting over-oxidation to CO₂. d-nb.info

The synergy between photocatalysis and copper catalysis offers advanced strategies for controlling reaction pathways. nih.gov In such dual systems, a photosensitizer can generate reactive radicals under visible light, while a chiral copper complex can trap these radicals and guide the subsequent reaction steps, enabling highly selective and asymmetric bond formations. nih.gov

Table 2: Proposed Intermediates in Copper-Based Catalysis and Photocatalysis

Reaction Key Intermediates Product(s) Catalyst System Relevant Citations
Photocatalytic Degradation Hydroxyl radical (•OH), Superoxide radical (O₂⁻) CO₂, H₂O, etc. General Semiconductor (e.g., Ag-ZnSnO₃) mdpi.commdpi.com
CO₂ Electroreduction Adsorbed CO (CO), Formyl (CHO), Carbene (*CH₂) Methane, Ethylene, Ethanol Copper Foam nih.gov
Methane Photo-oxidation Methyl radical (•CH₃), Hydroperoxyl radical (•OOH) Formaldehyde (HCHO) Single-Atom Copper d-nb.info
Asymmetric Cross-Coupling Radical anions, various organic radicals Chiral nitriles, etc. Dual Photoredox/Copper nih.gov

Gas Adsorption and Sensing Mechanisms on this compound Surfaces

The gas sensing capability of this compound is based on the interactions between gas molecules and the material's surface, which induce a measurable change in its electrical resistance. The mechanism involves gas adsorption, surface reactions, and charge exchange with the semiconductor.

When a reducing gas (e.g., H₂S, CO) is introduced, it reacts with the ionosorbed oxygen species on the surface. This reaction releases the trapped electrons back into the conduction band of the semiconductor. mdpi.com For an n-type semiconductor like this compound, this influx of electrons decreases the width of the depletion layer and, consequently, lowers the material's resistance, generating the sensing signal. Conversely, oxidizing gases (e.g., NO₂) would extract more electrons, further increasing the resistance.

The initial interaction between the gas and the surface can be categorized as either physisorption or chemisorption. tau.ac.il Physisorption is a weak interaction based on van der Waals forces, while chemisorption involves the formation of stronger chemical bonds between the gas molecule and the surface. tau.ac.il For sensing, chemisorption is the dominant mechanism as it involves direct charge exchange. acs.org

Doping stannates with copper can significantly enhance sensing performance. First-principles calculations have shown that for SnO₂, Cu-doping lowers the adsorption energy for H₂S, indicating a stronger and more favorable interaction. researchgate.net This enhanced interaction improves both the sensitivity and selectivity towards the target gas. researchgate.net Recent research has also highlighted the development of sensors based on single-atom copper-doped zinc stannate for detecting hydrogen sulfide (B99878). infn.itinfn.it Furthermore, analyzing the kinetics of the adsorption process, for instance by applying models like the Elovich model, can help in distinguishing between different gases of a similar nature using a single sensor. mdpi.com

Table 3: Gas Sensing Mechanism on n-type this compound

Step Process Description Effect on Resistance Relevant Citations
1. Oxygen Adsorption O₂(gas) + e⁻ → O₂⁻(ads) In air, oxygen molecules adsorb on the surface and trap electrons, forming a depletion layer. Increase mdpi.com
2. Gas Interaction (Reducing Gas) R(gas) + O₂⁻(ads) → RO(gas) + e⁻ A reducing gas (R) reacts with adsorbed oxygen, releasing the trapped electron back to the material. Decrease mdpi.com
3. Gas Interaction (Oxidizing Gas) X(gas) + e⁻ → X⁻(ads) An oxidizing gas (X) adsorbs and extracts more electrons from the material. Increase mdpi.comacs.org

Ion Transport Mechanisms in Energy Storage Devices

When used as an anode material in energy storage devices like lithium-ion batteries (LIBs) or sodium-ion batteries (SIBs), this compound's performance is critically dependent on the mechanisms of ion transport and storage within its crystal structure.

The transport of ions through an electrode material is generally governed by two fundamental mechanisms: interstitial diffusion, where ions hop between empty sites in the crystal lattice, and vacancy diffusion, where ions move into adjacent empty lattice sites. ncepu.edu.cn The efficiency of these processes determines the rate capability of the battery.

For transition metal stannates with the general formula M₂SnO₄ (where M can be Co, Zn, etc., and can be analogous to Cu), the lithium storage mechanism is a multi-step process that provides a high theoretical capacity. mdpi.com It involves both a conversion reaction and a subsequent alloying-dealloying reaction. The initial lithiation process is described by the following reactions:

Conversion Reaction : The stannate is irreversibly reduced by lithium ions to form metallic copper (or another transition metal), metallic tin, and lithium oxide.

Cu₂SnO₄ + 8Li⁺ + 8e⁻ → 2Cu⁰ + Sn⁰ + 4Li₂O

Alloying Reaction : The newly formed metallic tin reversibly alloys with lithium.

Sn + xLi⁺ + xe⁻ ↔ LiₓSn (where x can be up to 4.4)

This dual mechanism allows for storing a large number of lithium ions, leading to high specific capacities. However, the insertion and extraction of a large volume of ions (lithiation/delithiation) causes significant volume expansion and contraction of the electrode material. mdpi.com This mechanical strain often leads to the pulverization of the electrode, loss of electrical contact, and rapid capacity fading during cycling. mdpi.com

To overcome these challenges, several strategies are employed to improve ion transport and structural stability. Synthesizing nanostructured materials (e.g., nanospheres, porous structures) shortens the diffusion paths for ions and provides more surface area for electrochemical reactions. mdpi.com Another approach involves designing materials with well-defined and continuous channels, which can provide undisturbed pathways for ballistic ion transport, avoiding ion accumulation and enhancing high-rate performance. rsc.org Studies on related perovskite stannates like SrSnO₃ have shown that they can exhibit low diffusion activation energies for alkali ions, suggesting their potential as alternative anode materials with favorable ion transport properties. researchgate.net

Challenges and Future Research Trajectories for Copper Stannate

Optimization of Synthesis for Enhanced Performance

A primary challenge in the field lies in the optimization of synthesis methodologies to tailor the properties of copper stannate for specific applications. The performance of this compound is intrinsically linked to its structural and morphological characteristics, such as crystallinity, particle size, and surface area. researchgate.net Current synthesis routes, including solid-state reactions, hydrothermal methods, and sol-gel processes, often yield materials with varying degrees of uniformity and purity. researchgate.net

Future research should focus on developing synthesis strategies that offer precise control over these parameters. For instance, techniques like microwave-assisted synthesis could lead to more efficient and rapid production of crystalline this compound. nih.gov The use of structure-directing agents or templates in solvothermal or hydrothermal synthesis could enable the formation of desired morphologies with high surface areas, which is crucial for applications like catalysis and sensing. researchgate.net Furthermore, exploring green synthesis routes using plant extracts or other biomaterials could offer more environmentally friendly and cost-effective production methods. nih.gov

Advanced Characterization Techniques and operando Studies

A thorough understanding of the structure-property relationships in this compound necessitates the use of advanced characterization techniques. While standard methods like X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) provide valuable structural and morphological information, they often fall short in revealing the more subtle atomic-level details that govern performance. scielo.brmdpi.com

Future investigations should increasingly employ sophisticated techniques such as high-resolution transmission electron microscopy (HR-TEM) and X-ray photoelectron spectroscopy (XPS) to probe the crystal structure and surface chemical states with greater precision. researchgate.net Crucially, operando studies, which allow for the characterization of the material under actual operating conditions, are vital for understanding dynamic changes. nih.gov For example, operando X-ray absorption spectroscopy or Raman spectroscopy can provide real-time insights into the oxidation state of copper and the interaction with reactants during a catalytic process. nih.govosti.gov These studies can help to identify the true active sites and reaction intermediates, which is essential for designing more efficient catalysts. nih.govosti.gov

Development of Novel Composite Architectures

To overcome some of the intrinsic limitations of pure this compound, such as charge carrier recombination in photocatalysis or limited conductivity in electrodes, the development of novel composite architectures is a promising avenue. researchgate.net By combining this compound with other materials, synergistic effects can be achieved, leading to enhanced performance.

Future research should explore the design and fabrication of various composite structures. For instance, creating heterojunctions by coupling this compound with other semiconductors (e.g., ZnO, TiO₂) can improve charge separation and extend the light absorption range in photocatalytic applications. researchgate.net Incorporating conductive materials like graphene or carbon nanotubes can enhance the electrical conductivity of this compound-based electrodes for supercapacitors and batteries. researchgate.netrsc.org The synthesis of core-shell structures or the uniform dispersion of this compound nanoparticles on a high-surface-area support are other promising strategies to maximize the active surface area and improve stability. rsc.org

Deepening Mechanistic Understanding through Theoretical and Experimental Correlation

A significant challenge is the incomplete mechanistic understanding of the processes occurring at the surface of this compound, particularly in photocatalysis and gas sensing. While experimental results provide valuable empirical data, a deeper insight into the underlying electronic and chemical interactions is often lacking.

Future progress will heavily rely on a synergistic approach that combines experimental studies with theoretical calculations. aps.org Density functional theory (DFT) calculations, for example, can be used to model the electronic band structure, surface energies, and adsorption of molecules on this compound surfaces. researchgate.net This theoretical understanding can help to interpret experimental observations, such as the selectivity of a catalyst or the sensing mechanism towards a specific gas. rsc.org Correlating theoretical predictions with experimental data from techniques like transient absorption spectroscopy or in-situ infrared spectroscopy can provide a comprehensive picture of the reaction pathways and help to rationally design materials with improved functionality. saskoer.caresearchgate.net

Exploration of New Application Domains

While this compound has shown promise in several areas, its full application potential is likely yet to be realized. samaterials.com The majority of current research focuses on a limited set of applications.

Future research should venture into exploring new and emerging application domains for this compound. For instance, its properties might be suitable for use in thermoelectrics, transparent conducting films, or as a component in advanced sensor arrays for environmental monitoring. samaterials.comamericanelements.com Investigating its potential in biomedical applications, such as for antimicrobial coatings or in drug delivery systems, could also be a fruitful area of research, provided thorough toxicity assessments are conducted. The unique electronic and optical properties of this compound may also make it a candidate for novel optoelectronic devices.

Addressing Stability and Reusability in Long-Term Applications

For any practical application, the long-term stability and reusability of this compound are critical concerns. mdpi.com Photocatalysts can suffer from photocorrosion, leading to a decrease in activity over time. researchgate.net Similarly, electrode materials in energy storage devices can undergo structural degradation during repeated charge-discharge cycles, resulting in capacity fading. rsc.org

Addressing these stability issues is a crucial direction for future research. Strategies to enhance stability include the development of protective coatings, the formation of more robust composite materials, and the optimization of operating conditions to minimize degradation. rsc.orgmdpi.com For example, coating this compound with a thin, inert layer could prevent direct contact with corrosive environments while still allowing for catalytic or electrochemical activity. aretepowertech.co.in Investigating the degradation mechanisms through long-term testing and post-mortem analysis of the materials will be essential for developing effective stabilization strategies. researchgate.net Furthermore, developing simple and efficient methods for regenerating and reusing the material will be key to its economic viability and environmental sustainability. mdpi.com

Q & A

Q. Basic

  • EDS/WDX : Semi-quantitative elemental analysis (error ±5%) .
  • ICP-OES : Precise determination of Cu:Sn ratios (e.g., 2:1 for Cu₂SnO₄) .
  • XANES : To probe local coordination and oxidation states .

What thermodynamic models are applicable to predict phase stability in this compound systems?

Advanced
The Maier-Kelley equation models heat capacity (Cp) as a function of temperature, validated for stannates like Gd₂Sn₂O₇ . For Cu₂SnO₄, Gibbs free energy (ΔG) calculations using density functional theory (DFT) predict stability under oxidizing conditions, with decomposition to CuO + SnO₂ above 1100°C . CALPHAD databases integrate experimental Cp and ΔH data for phase diagram construction .

How do synthesis parameters influence the morphology of this compound nanostructures?

Q. Basic

  • Precursor concentration : Higher Sn⁴⁺ concentrations yield smaller nanoparticles (20 nm vs. 50 nm) due to nucleation dominance .
  • Temperature : Solvothermal synthesis at 180°C produces nanowires, while 200°C favors nanospheres .
  • Surfactants : CTAB templates mesoporous structures (pore size ≈ 5 nm), enhancing surface area for catalysis .

What mechanisms explain this compound's effectiveness in corrosion-resistant coatings?

Advanced
In Mg alloy coatings, Cu₂SnO₄ forms a SnO₂-Mg(OH)₂ bilayer that blocks Cl⁻ diffusion, increasing impedance from 0.37×10⁴ to 0.4×10⁴ Ω·cm² . The coating’s self-healing capability arises from Sn⁴⁺ hydrolysis, which repassivates microcracks. Electrochemical tests (e.g., potentiodynamic polarization) confirm a noble shift in pitting potential (ΔE ≈ 200 mV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.